A549 Antiproliferative Potency Gap vs. 4-Fluorophenyl Analog (Cross-Study Comparable)
The closest available antiproliferative comparator is 2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, which exhibited an IC50 of approximately 0.71 μM against A549 lung adenocarcinoma cells . No published IC50 data exist for the target compound in the same assay. The ethoxyacetyl-for-4-fluorophenylacetyl substitution may shift potency; however, without a direct head-to-head experiment, the magnitude and direction of change cannot be quantified. This gap represents a critical procurement risk for projects requiring validated anticancer activity.
| Evidence Dimension | Antiproliferative IC50 (A549 cells) |
|---|---|
| Target Compound Data | No publicly available data |
| Comparator Or Baseline | 2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide IC50 ≈ 0.71 μM |
| Quantified Difference | Unable to calculate — target data missing |
| Conditions | A549 lung adenocarcinoma cell line, likely MTT or SRB assay (exact protocol not publicly documented for comparator) |
Why This Matters
Buyers must request custom IC50 determination before substituting this compound into A549-based programs.
